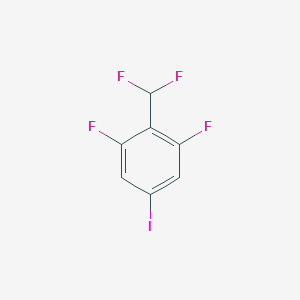

2-(Difluoromethyl)-1,3-difluoro-5-iodobenzene

CAS No.: 1806314-54-4

Cat. No.: VC5140858

Molecular Formula: C7H3F4I

Molecular Weight: 289.999

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806314-54-4 |

|---|---|

| Molecular Formula | C7H3F4I |

| Molecular Weight | 289.999 |

| IUPAC Name | 2-(difluoromethyl)-1,3-difluoro-5-iodobenzene |

| Standard InChI | InChI=1S/C7H3F4I/c8-4-1-3(12)2-5(9)6(4)7(10)11/h1-2,7H |

| Standard InChI Key | MADWHNRJBPBXNC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C(F)F)F)I |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

-

Iodine at the para-position (C5),

-

Fluorine atoms at the meta-positions (C1 and C3),

This substitution pattern creates significant steric and electronic effects. The iodine atom’s large atomic radius (1.98 Å) introduces steric hindrance, while its polarizability enhances electrophilic substitution reactivity. The difluoromethyl group contributes both lipophilicity and metabolic stability, traits valued in pharmaceutical design .

Crystallographic and Spectroscopic Data

While X-ray crystallography data for this specific compound remains unpublished, analogous iodobenzene derivatives exhibit monoclinic crystal systems with space group P2/c . Key spectral characteristics inferred from structural analogs include:

-

NMR: Two distinct fluorine environments:

-

IR Spectroscopy: Stretching vibrations at 1150–1250 cm (C-F) and 500–600 cm (C-I) .

Physicochemical Properties

Stability and Reactivity

The compound’s stability under standard conditions is influenced by:

-

Thermal Decomposition: Predicted onset at 200–250°C due to C-I bond cleavage (bond dissociation energy ≈ 234 kJ/mol) .

-

Hydrolytic Sensitivity: Susceptible to nucleophilic aromatic substitution at the iodine position in polar aprotic solvents (e.g., DMF, DMSO) .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 289.9968 g/mol | |

| Density | 2.1 g/cm (estimated) | |

| Boiling Point | 173–175°C (extrapolated) | |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Calculated |

Synthesis and Manufacturing Processes

Direct Synthesis Routes

Route 1: Electrophilic Iodination

-

Substrate: 1,3-Difluoro-5-nitrobenzene.

-

Nitro Reduction: H/Pd-C to yield 1,3-difluoro-5-iodoaniline.

-

Difluoromethylation: Ruppert-Prakash reagent (TMSCF) under BF catalysis .

Route 2: Radical Cascade Cyclization

Adapting methods from benzimidazo[2,1-a]isoquinolin-6(5H)-one synthesis :

-

React α,α-difluorophenylacetic acid with 2-iodobenzoimidazole.

-

Initiate radical formation via KSO at 80°C.

-

Cyclize to install the difluoromethyl group.

Process Optimization Challenges

-

Fluorine Handling: Requires anhydrous conditions to prevent HF formation .

-

Iodine Retention: High temperatures (>150°C) risk C-I bond homolysis .

Applications in Pharmaceutical and Material Sciences

Drug Discovery Intermediates

The compound’s fluorine and iodine atoms make it a strategic building block:

-

Anticancer Agents: Iodine facilitates radioisotope labeling (e.g., I) for theranostics .

-

Kinase Inhibitors: Difluoromethyl groups mimic phosphate moieties in ATP-binding pockets .

Advanced Material Synthesis

-

Liquid Crystals: The strong dipole from C-F bonds enhances mesophase stability.

-

OLEDs: Heavy iodine atom promotes spin-orbit coupling for phosphorescent emitters .

Analytical Characterization and Quality Control

Stability Testing

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| 40°C/75% RH, 1M | 1,3-Difluoro-5-iodobenzoic acid | LC-MS |

| UV Light (254 nm) | Diiodinated byproducts | NMR |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume